molecular formula C20H27N3O2S2 B11515116 N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)cyclohexanecarboxamide

N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)cyclohexanecarboxamide

Cat. No.: B11515116
M. Wt: 405.6 g/mol
InChI Key: WKAXFYYELLKSDR-UHFFFAOYSA-N
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Description

N-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The benzothiazole intermediate is then reacted with a thiol compound, such as tert-butylthiol, in the presence of a base to introduce the sulfanyl group.

    Carbamoylation: The sulfanyl-substituted benzothiazole is treated with a carbamoylating agent, such as tert-butyl isocyanate, to form the tert-butylcarbamoyl group.

    Coupling with Cyclohexanecarboxylic Acid: Finally, the carbamoylated benzothiazole is coupled with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzothiazole ring is known to interact with various proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar core structure but lacking the additional functional groups.

    Cyclohexanecarboxamide: Shares the cyclohexanecarboxamide moiety but lacks the benzothiazole ring.

    N-(2-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE: A closely related compound with a methylcarbamoyl group instead of a tert-butylcarbamoyl group.

Uniqueness

The uniqueness of N-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical properties and biological activities. The presence of the tert-butylcarbamoyl group, in particular, can influence its solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H27N3O2S2

Molecular Weight

405.6 g/mol

IUPAC Name

N-[2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H27N3O2S2/c1-20(2,3)23-17(24)12-26-19-22-15-10-9-14(11-16(15)27-19)21-18(25)13-7-5-4-6-8-13/h9-11,13H,4-8,12H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

WKAXFYYELLKSDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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